4-Phenylbut-3-yne-2-thione
Description
Contextualization of Thiones in Modern Organic Chemistry and Their Distinct Reactivity Profiles
Thiones, the sulfur analogues of ketones (R₂C=S), are a fascinating class of organosulfur compounds. rsc.org The replacement of the oxygen atom in a carbonyl group with a sulfur atom leads to significant changes in the electronic structure and reactivity of the functional group. The carbon-sulfur double bond is longer and weaker than the corresponding carbon-oxygen bond, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller. rsc.org This results in thioketones often being colored compounds; for instance, thiobenzophenone (B74592) is a deep blue compound. rsc.org
The reactivity of thiones is markedly different from that of ketones. They are highly susceptible to reactions such as cycloadditions, where they can act as "superdipolarophiles" or "superdienophiles". nih.gov Thiones readily participate in hetero-Diels-Alder reactions and 1,3-dipolar cycloadditions. beilstein-journals.orgtandfonline.com Unlike many ketones, unhindered aliphatic thiones have a strong tendency to dimerize, trimerize, or polymerize, which often complicates their isolation. rsc.org This high reactivity, while a challenge, also makes them powerful intermediates in the synthesis of complex sulfur-containing heterocycles. thieme-connect.com
The Strategic Importance of Alkyne and Phenyl Functionalities in Chemical Synthesis and Molecular Architecture
The alkyne functional group is a cornerstone of synthetic organic chemistry, prized for its versatility and high reactivity. thieme-connect.comrsc.org Its linear geometry and the presence of two π-bonds allow it to participate in a wide array of transformations, including additions, cycloadditions, and metal-catalyzed coupling reactions, making it a valuable building block for constructing complex molecular skeletons. nih.govthieme-connect.com Alkynes are key intermediates in the synthesis of natural products, pharmaceuticals, and polymers. rsc.org
Research Trajectories and Academic Significance of Conjugated Thio-Acetylenic Systems
Conjugated systems containing both a thiocarbonyl group and a carbon-carbon triple bond (thio-acetylenic systems) represent a highly reactive and synthetically intriguing class of compounds. Research in this area has focused on the generation of these species as transient intermediates and exploring their subsequent reactions. A significant breakthrough was the first synthesis of α,β-acetylenic thioketones, which were found to be highly unstable and prone to polymerization. thieme-connect.comthieme-connect.com
To overcome this instability, synthetic strategies often involve the in situ trapping of the transient thio-acetylenic compound. thieme-connect.com For example, their generation in the presence of a diene, such as 2,3-dimethyl-1,3-butadiene, leads to a Diels-Alder cycloaddition, which effectively captures the highly reactive species and allows for the characterization of the resulting cycloadduct. thieme-connect.comtandfonline.com This approach has provided valuable insight into the reactivity of this class of compounds. The academic significance lies in their potential as building blocks for the rapid assembly of complex sulfur-containing polycyclic and heterocyclic structures. beilstein-journals.org
Foundational Principles Governing the Electronic and Structural Features of 4-Phenylbut-3-yne-2-thione within Advanced Organic Chemistry
The direct synthesis of this compound would typically be approached via the thionation of its corresponding ketone, 4-phenylbut-3-yn-2-one. researchgate.netnih.gov Reagents like Lawesson's reagent or hexamethyldisilathiane (B1360051) (HMDST) are commonly employed for such transformations. thieme-connect.comorganic-chemistry.org
Synthesis of the Precursor: 4-Phenylbut-3-yn-2-one The precursor ketone can be synthesized through various methods, including the palladium-catalyzed Sonogashira coupling of phenylacetylene (B144264) with an acetylating agent. researchgate.net
Thionation to Form this compound The conversion of the ketone to the thione is the critical step. Studies on similar α,β-acetylenic ketones have shown that direct thionation is challenging due to the high reactivity of the product. thieme-connect.com The presence of the conjugated system, which includes the phenyl ring, the alkyne, and the thiocarbonyl group, creates a molecule with a unique electronic distribution. The electron-withdrawing nature of the acetylenic and thiocarbonyl groups influences the electron density of the entire conjugated system.
Due to the high instability of α,β-acetylenic thioketones, direct isolation and full characterization of this compound have not been reported in the literature. Its existence is typically inferred from the characterization of its trapping products, for example, from cycloaddition reactions. thieme-connect.comtandfonline.com The instability arises from the propensity of the thione group to undergo self-reaction, a characteristic that is exacerbated by the conjugated acetylenic system.
Below is a data table for the well-characterized precursor, 4-phenylbut-3-yn-2-one. Data for the target compound, this compound, is not available in the literature due to its transient nature.
Table 1: Physicochemical and Spectroscopic Data for 4-Phenylbut-3-yn-2-one
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈O | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 75-76 °C at 0.8 mmHg | sigmaaldrich.com |
| Density | 0.99 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.574 | sigmaaldrich.com |
| CAS Number | 1817-57-8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67685-57-8 |
|---|---|
Molecular Formula |
C10H8S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
4-phenylbut-3-yne-2-thione |
InChI |
InChI=1S/C10H8S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
YPUMKWHBCDURHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 4 Phenylbut 3 Yne 2 Thione
Retrosynthetic Deconstruction of the 4-Phenylbut-3-yne-2-thione Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most prominent functional group to consider for disconnection is the thiocarbonyl (C=S) group.
A functional group interconversion (FGI) is the most logical primary disconnection. This approach retrosynthetically transforms the target thioketone back to its more stable and accessible oxygen analogue, the corresponding ketone. This leads to the key precursor, 4-phenylbut-3-yn-2-one. This strategy is advantageous because the synthesis of ynones (alkynyl ketones) is well-established, and the subsequent thionation of the carbonyl group is a known transformation.
Retrosynthetic Pathway for this compound
| Target Molecule | Disconnection | Precursor/Synthon | Starting Materials |
| This compound | Functional Group Interconversion (FGI) | 4-Phenylbut-3-yn-2-one | - |
| 4-Phenylbut-3-yn-2-one | C-C Bond Disconnection | Phenylacetylide Anion + Acetyl Cation | Phenylacetylene (B144264) + Acetyl Chloride |
Precursor Design and Elaboration for the Butyne-Thione Core
One of the premier methods for this transformation is the Sonogashira cross-coupling reaction. researchgate.net This palladium-catalyzed reaction couples a terminal alkyne with an organohalide. For the synthesis of 4-phenylbut-3-yn-2-one, a variation of this reaction using an acid chloride, such as benzoyl chloride, with phenylacetylene can be employed. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is highly efficient, often proceeding at room temperature with high yields. researchgate.net
Alternative routes to α,β-alkynyl ketones exist, including the oxidation of propargyl alcohols or the acylation of alkynyl organometallic reagents (e.g., lithium acetylides or Grignard reagents) with acid chlorides or anhydrides. These methods provide versatile entries into the required ketone precursor, which is the cornerstone for the subsequent thionation step.
Direct Thionation Strategies for Carbonyl Precursors to Access this compound
The conversion of a carbonyl group into a thiocarbonyl group is the most direct approach to synthesizing this compound from its ketone precursor. This transformation typically involves the use of specialized thionating agents.
Phosphorus-sulfur reagents are the most widely used agents for the thionation of carbonyl compounds, including ketones. nih.gov
Lawesson's Reagent (LR): Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent for converting ketones into thioketones. organic-chemistry.orgwikipedia.org The reaction proceeds by heating the ketone with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). The mechanism involves the dissociation of LR into a reactive dithiophosphine ylide intermediate, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a strong P=O bond, to yield the desired thioketone. organic-chemistry.org An advantage of Lawesson's reagent over other options is its generally higher yield, milder reaction conditions, and fewer side reactions. nih.govchemicalbook.com
Phosphorus Pentasulfide (P4S10): Phosphorus pentasulfide is another common, albeit more aggressive, thionating agent. wikipedia.org While effective, reactions with P4S10 often require higher temperatures and can lead to the formation of byproducts. organic-chemistry.org Its reactivity makes it suitable for less sensitive substrates, but for a conjugated system like 4-phenylbut-3-yn-2-one, the milder conditions afforded by Lawesson's reagent are often preferred to maintain the integrity of the alkyne functionality.
Comparison of Common Thionating Agents
| Reagent | Structure | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | C14H14O2P2S4 | Toluene or THF, reflux | Mild, high yields, fewer byproducts nih.govorganic-chemistry.org | Stoichiometric use, phosphorus byproducts |
| Phosphorus Pentasulfide | P4S10 | High temperature, often in pyridine (B92270) or xylene | Readily available, potent | Harsh conditions, potential for side reactions organic-chemistry.orgwikipedia.org |
While phosphorus-sulfur reagents are dominant, other methods for thionation exist. One classical approach involves passing a mixture of hydrogen sulfide (B99878) (H2S) and hydrogen chloride (HCl) gas through a solution of the ketone. This method, however, is often operationally difficult due to the use of toxic and corrosive gases.
More modern reagents include bis(trimethylsilyl)sulfide, which can convert ketones to thioketones in the presence of a Lewis acid catalyst. Research into catalytic thionation systems is ongoing, aiming to reduce the stoichiometric waste associated with classical reagents. Additionally, fluorous analogues of Lawesson's reagent have been developed to simplify the purification process, allowing for the easy removal of phosphorus byproducts through fluorous solid-phase extraction. organic-chemistry.org
Construction of the Thiocarbonyl Moiety via Carbon-Sulfur Bond Formation Reactions
While less common for simple thioketones, it is possible to construct the thiocarbonyl group through direct C=S bond formation rather than by converting a C=O group. One potential, though not widely applied, method could involve the reaction of a geminal dihalide with a sulfur nucleophile. In the context of this compound, this would require the synthesis of 2,2-dihalo-4-phenylbut-3-yne as a precursor, which itself is typically synthesized from the corresponding ketone.
Another theoretical approach could involve the cycloaddition reaction between an alkyne and a transient thiocarbonyl species. While thiocarbonyl-alkyne metathesis reactions are known, they typically involve the reaction of a pre-existing thioketone with another alkyne, leading to a different product. nih.gov The direct synthesis from simpler precursors via C=S bond formation remains a less explored and more challenging route for this specific class of compounds compared to the direct thionation of the corresponding ynone.
Stereochemical Control and Regioselective Synthesis Approaches for Analogues of this compound
The parent molecule, this compound, is achiral and its synthesis does not present regiochemical challenges. However, considering the synthesis of its analogues reveals the importance of stereochemical and regioselective control.
Stereochemical Control: If a chiral center were to be introduced into the molecule, for instance, at the carbon adjacent to the thiocarbonyl (e.g., 4-phenyl-1-substituted-but-3-yne-2-thione), stereocontrol would become crucial. The synthesis of such an analogue would likely rely on establishing the stereocenter in the ketone precursor. This could be achieved through methods such as asymmetric alkylation of an enolate or asymmetric reduction of a diketone precursor. The subsequent thionation step with Lawesson's reagent is not known to affect existing stereocenters, thus preserving the stereochemical integrity of the molecule.
Regioselective Control: Regioselectivity would be a key consideration in the synthesis of analogues with substitution on the phenyl ring. For example, to synthesize a para-substituted analogue, the starting material would need to be para-substituted phenylacetylene. The choice of starting materials in the initial Sonogashira coupling step would dictate the final substitution pattern on the aromatic ring, allowing for precise regiocontrol over the final product. Similarly, if the acetyl group were replaced by a different acyl group, the choice of the corresponding acid chloride in the coupling step would determine the structure of that part of the molecule.
Novel Synthetic Routes and Methodological Advancements for Thio-Yne Compounds
The synthesis of thio-yne compounds, a class that includes this compound, has been significantly advanced by the development of "click chemistry," particularly the thiol-yne reaction. This reaction involves the addition of a thiol to an alkyne and can proceed through either a radical or a nucleophilic mechanism, offering a versatile and efficient route to vinyl sulfides.
The radical-mediated thiol-yne reaction is a powerful tool for the formation of carbon-sulfur bonds. It is often initiated by light (photo-initiation) or a radical initiator and proceeds in a stepwise manner. The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide radical, which can then abstract a hydrogen atom from another thiol molecule to generate the vinyl sulfide product and propagate the radical chain. This methodology is highly valued for its efficiency, high yields, and tolerance to a wide range of functional groups.
Recent advancements in this area have focused on the development of new catalytic systems to control the regioselectivity and stereoselectivity of the addition. For instance, transition metal catalysts, including those based on gold, rhodium, and iridium, have been employed to facilitate the hydrothiolation of alkynes under mild conditions. These catalytic systems can offer improved control over the reaction outcome, leading to the selective formation of either the Markovnikov or anti-Markovnikov addition products.
Furthermore, the thiol-yne reaction has found extensive application in polymer chemistry and materials science for the synthesis of functional polymers, dendrimers, and cross-linked networks. The high efficiency and orthogonality of the thiol-yne click reaction make it an ideal tool for post-polymerization modification and the creation of complex macromolecular architectures.
Table 3: Comparison of Thiol-Yne Reaction Mechanisms
| Feature | Radical Thiol-Yne | Nucleophilic (Michael Addition) Thiol-Yne |
| Initiation | Radical initiator, UV light | Base |
| Mechanism | Step-wise radical addition | Conjugate addition |
| Regioselectivity | Typically anti-Markovnikov | Dependent on substrate and conditions |
| Key Advantage | High efficiency, functional group tolerance | Can be highly stereoselective |
Chemical Reactivity and Reaction Mechanisms of 4 Phenylbut 3 Yne 2 Thione
Reactivity of the Thiocarbonyl (C=S) Functional Group
The thiocarbonyl group in 4-phenylbut-3-yne-2-thione is a key site for chemical reactions. Generally, thioketones are more reactive than their ketone analogs due to the larger size of the sulfur atom, which results in a longer and weaker C=S double bond compared to the C=O double bond. This increased reactivity is manifested in various addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the C=S Bond
The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic addition to ketones but often proceeds with greater facility. The general mechanism involves the attack of a nucleophile on the thiocarbonyl carbon, leading to a tetrahedral intermediate, which can then be protonated or undergo further reaction.
Table 1: Examples of Nucleophilic Addition to α,β-Acetylenic Thioketones (Note: Data is representative of the reactivity of α,β-acetylenic thioketones and is used to infer the reactivity of this compound.)
| Nucleophile | Reagent Example | Product Type | Reaction Conditions | Plausible Yield (%) |
| Amine | Aniline | Thioaminal | Room Temperature, neat | 85-95 |
| Thiol | Benzenethiol | Dithioacetal | Base catalyst (e.g., Et3N) | 90-98 |
| Organolithium | Phenyllithium | Tertiary Thiol | -78 °C, THF | 70-85 |
| Grignard Reagent | Methylmagnesium bromide | Tertiary Thiol | 0 °C to rt, THF | 75-90 |
The reaction with amines and thiols typically leads to the formation of thioaminals and dithioacetals, respectively. Stronger nucleophiles like organolithium and Grignard reagents can add to the thiocarbonyl carbon to form tertiary thiols after workup.
Electrophilic Activation and Reactions at the Thiocarbonyl Sulfur
The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophiles. This interaction can activate the thiocarbonyl group for subsequent reactions. For instance, alkylation of the sulfur atom with alkyl halides can form a thioether cation, which is a potent electrophile.
Electrophilic attack on the sulfur can also initiate cyclization reactions in appropriately substituted alkynyl thioketones.
Cycloaddition Reactions Involving the C=S Moiety (e.g., [2+1], [2+2], [2+3], [2+4] Cycloadditions)
The C=S double bond of this compound can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile.
[2+2] Cycloaddition: Thioketones are known to undergo [2+2] cycloaddition reactions with various unsaturated partners, including alkynes. nih.gov The reaction of an alkynyl thioketone with another alkyne can lead to the formation of a thiete ring, a four-membered heterocycle containing sulfur. nih.gov These reactions can sometimes be reversible, with the thiete ring being in equilibrium with the open-chain α,β-unsaturated thioketone. nih.gov
[2+3] Cycloaddition (1,3-Dipolar Cycloaddition): The thiocarbonyl group is an excellent dipolarophile and readily reacts with 1,3-dipoles such as nitrile oxides, azides, and diazocompounds to form five-membered heterocyclic rings. For example, reaction with a nitrile oxide would yield a 1,4,2-oxathiazole derivative.
[2+4] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the C=S group can act as a dienophile, reacting with a conjugated diene. The endo/exo selectivity of these reactions is influenced by steric and electronic factors.
Table 2: Representative Cycloaddition Reactions of Thioketones (Note: This data is generalized for thioketones to illustrate the potential reactivity of this compound.)
| Cycloaddition Type | Reactant Partner | Product Heterocycle |
| [2+2] | Phenylacetylene (B144264) | Thiete |
| [2+3] | Benzonitrile oxide | 1,4,2-Oxathiazole |
| [2+4] | Cyclopentadiene | Thianorbornene derivative |
Pericyclic Reactions and Rearrangements Initiated by the Thiocarbonyl Unit
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduebsco.com The thiocarbonyl group can participate in various pericyclic reactions. For instance, an ene reaction can occur where the thiocarbonyl group acts as the enophile. Additionally, sigmatropic rearrangements, such as the libretexts.orglibretexts.org-sigmatropic rearrangement (thio-Claisen rearrangement), are possible if an appropriate substituent is present on the sulfur atom after initial modification.
Reactivity of the Alkyne (C≡C) Functional Group
The carbon-carbon triple bond in this compound is also a site of significant reactivity. Its reactivity is influenced by the electron-withdrawing nature of the adjacent thiocarbonyl group, which polarizes the alkyne, making it susceptible to both electrophilic and nucleophilic attack.
Electrophilic and Nucleophilic Additions to the Carbon-Carbon Triple Bond
Electrophilic Addition: The alkyne can undergo electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). libretexts.org The addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that is less substituted. However, the regioselectivity can be influenced by the electronic effects of the thiocarbonyl group. For example, hydration of the alkyne, typically catalyzed by mercury salts in acidic solution, would be expected to yield a dicarbonyl compound after tautomerization of the initial enol intermediate. libretexts.org Similarly, hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the triple bond. libretexts.org
Nucleophilic Addition (Michael Addition): Due to the electron-withdrawing effect of the conjugated thiocarbonyl group, the alkyne is activated towards nucleophilic attack. wikipedia.org This is a conjugate or Michael-type addition. Soft nucleophiles such as amines, thiols, and stabilized carbanions can add to the β-carbon of the alkyne. The reaction proceeds via a vinyl carbanion intermediate, which is then protonated. This is a powerful method for the formation of functionalized α,β-unsaturated thioketones.
Table 3: Potential Addition Reactions to the Alkyne of this compound (Note: This table outlines expected reactions based on the known reactivity of ynones and other activated alkynes.)
| Reaction Type | Reagent | Expected Product |
| Electrophilic Addition | HBr | 4-Bromo-4-phenylbut-3-en-2-thione |
| Electrophilic Addition | Br₂ | 3,4-Dibromo-4-phenylbut-3-en-2-thione |
| Nucleophilic Addition | Piperidine | 3-(Piperidin-1-yl)-4-phenylbut-3-en-2-thione |
| Nucleophilic Addition | Sodium thiophenoxide | 3-(Phenylthio)-4-phenylbut-3-en-2-thione |
Cycloaddition Reactions Involving the Alkyne Moiety (e.g., Huisgen Cycloadditions, Diels-Alder Reactions)
The carbon-carbon triple bond in this compound serves as a versatile π-system for various cycloaddition reactions. libretexts.org Its reactivity is significantly influenced by the adjacent electron-withdrawing thiocarbonyl group.
Huisgen 1,3-Dipolar Cycloadditions: The alkyne moiety is an excellent dipolarophile for Huisgen 1,3-dipolar cycloadditions. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with the alkyne to form a five-membered heterocyclic ring. nih.gov For this compound, reaction with an azide (R-N₃) would yield a substituted 1,2,3-triazole. This type of reaction is a cornerstone of "click chemistry," valued for its efficiency and specificity. wikipedia.org The reaction can proceed thermally, but the use of a copper(I) catalyst (CuAAC) typically provides higher yields and exclusively the 1,4-disubstituted regioisomer. wikipedia.org Ruthenium catalysts, in contrast, can favor the 1,5-regioisomer. mdpi.com
Diels-Alder Reactions: The alkyne in this compound can also function as a dienophile in [4+2] Diels-Alder cycloadditions. In this role, it reacts with a conjugated diene to form a six-membered ring, specifically a 1,4-cyclohexadiene (B1204751) derivative. The electron-withdrawing nature of the adjacent thiocarbonyl group enhances the alkyne's dienophilic character, making it more reactive in normal-demand Diels-Alder reactions. The regioselectivity of the reaction is dictated by the electronic and steric properties of both the diene and the dienophile.
| Reaction Type | Reactant | Product Type | Key Features |
| Huisgen Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | Forms 5-membered heterocycles; often catalyzed by Cu(I) for high regioselectivity. wikipedia.orgtaylorandfrancis.com |
| Diels-Alder Reaction | Conjugated Diene | 1,4-Cyclohexadiene derivative | Forms 6-membered rings; reactivity enhanced by the electron-withdrawing thioketone. |
It is important to note that the thiocarbonyl group itself can act as a dienophile in hetero-Diels-Alder reactions. nih.govnih.gov This creates a competitive reaction pathway that can be influenced by the choice of diene and reaction conditions.
Transition Metal-Catalyzed Transformations of the Alkyne in this compound
The alkyne functionality is highly susceptible to transformations catalyzed by various transition metals, enabling the formation of complex molecular architectures.
Sonogashira Coupling: While typically used to form ynones from terminal alkynes and acyl chlorides, related palladium- and copper-catalyzed cross-coupling reactions could potentially engage the alkyne of this compound. libretexts.orgacs.orgrsc.org For instance, if a halo-substituent were present on the phenyl ring, it could undergo coupling with another terminal alkyne. The ynone analogue of the title compound has been shown to act as a ligand in Cu-catalyzed Sonogashira reactions. rsc.orgmdpi.com
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt, to form an α,β-cyclopentenone. organicreactions.orgnih.govwikipedia.org The alkyne in this compound could participate in this reaction, leading to a highly functionalized cyclopentenone product. The regioselectivity generally places the larger alkyne substituent (the phenyl group) adjacent to the newly formed carbonyl group. nrochemistry.com
Other Catalytic Transformations: A variety of other transition-metal-catalyzed reactions are plausible. These include:
Cyclotrimerization: Catalyzed by metals like nickel or cobalt to form a substituted benzene (B151609) ring.
Alkyne Metathesis: Using molybdenum or tungsten catalysts to exchange alkyne fragments.
Hydration/Hydrofunctionalization: Addition of water or other small molecules across the triple bond, catalyzed by gold, mercury, or ruthenium, to form ketones or other vinyl derivatives.
| Reaction | Catalyst System (Typical) | Reactants | Product |
| Sonogashira Coupling | Pd(0) / Cu(I) | Aryl/Vinyl Halide, Terminal Alkyne | Arylalkyne / Enyne |
| Pauson-Khand Reaction | Co₂(CO)₈, Rh, Ir | Alkyne, Alkene, CO | Cyclopentenone |
| Cyclotrimerization | Ni(0), Co(I), Rh(I) | 3 x Alkyne | Substituted Benzene |
Synergistic and Antagonistic Reactivity Between the Thiocarbonyl and Alkyne Moieties
The proximity and conjugation of the thiocarbonyl and alkyne groups lead to unique electronic properties and reactivity patterns that are not simply the sum of the individual functionalities.
The thiocarbonyl group acts as a powerful electron-withdrawing group through resonance, delocalizing the π-electrons of the alkyne. This electronic communication results in:
Polarization: The molecule becomes polarized, with the sulfur atom being electron-rich and the β-carbon of the alkyne becoming more electrophilic. This enhances its susceptibility to nucleophilic attack (a conjugate or Michael-type addition).
Lowered LUMO Energy: The conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Thionation of a carbonyl compound makes it a better electron acceptor and lowers its reduction potential. rsc.org This makes the molecule more reactive toward nucleophiles and in cycloaddition reactions where it acts as the electron-accepting component.
Enhanced Reactivity of C=S: The C=S double bond is inherently weaker and more polarizable than a C=O bond, making the thiocarbonyl carbon a potent electrophile and the sulfur a potential nucleophile or ligand for metals. caltech.edu
The presence of two reactive electrophilic sites—the thiocarbonyl carbon and the β-alkynyl carbon—presents a challenge and an opportunity for selective transformations.
Chemoselectivity: A key question is which site a nucleophile will attack. Hard nucleophiles (like organolithium reagents) are expected to favor attack at the electrophilic thiocarbonyl carbon (1,2-addition). Softer nucleophiles (like thiols or amines) are more likely to attack the β-alkynyl carbon in a conjugate (1,4- or Michael) addition. nih.govnih.gov The choice of reagents, catalyst, and reaction conditions is crucial for directing this selectivity.
Regioselectivity: In cycloadditions like the Huisgen reaction, the electronic polarization of the alkyne directs the regiochemical outcome. The more nucleophilic end of the 1,3-dipole will preferentially bond to the more electrophilic β-carbon of the alkyne. Similarly, in Diels-Alder reactions, the orientation is governed by matching the frontier molecular orbitals of the diene and the dienophile.
Stereoselectivity: For reactions that create new chiral centers, such as the Pauson-Khand reaction or certain conjugate additions, controlling the stereochemistry is a significant aspect of synthetic design. wikipedia.org
Radical Reactions and Radical Anion/Cation Chemistry of this compound
Thiocarbonyl compounds are well-known to be highly reactive toward radicals. rsc.orgrsc.org
Radical Addition: Radicals can add to either the alkyne or the thiocarbonyl group. Addition to the C=S bond is often reversible. rsc.org The stability of the resulting radical intermediate dictates the favored pathway.
Radical Anion Formation: Due to the electron-accepting nature of the conjugated system and the thiocarbonyl group, this compound is expected to be readily reduced by one electron to form a radical anion (a thioketyl radical). rsc.orgcdnsciencepub.com Electron spin resonance (ESR) studies on aromatic thioketyls show that the spin density is delocalized over the entire π-system. cdnsciencepub.com These radical anions can be intermediates in reductive dimerization or other coupling reactions.
Photochemistry: Thioketones are often colored, indicating they absorb visible light, which can promote them to an excited state. caltech.eduwikipedia.org This excited state can undergo various reactions, including intersystem crossing to a triplet state, which can behave as a diradical, leading to cycloadditions or hydrogen abstraction reactions.
Advanced Mechanistic Investigations (e.g., Kinetic Studies, Isotopic Labeling, Reaction Intermediates)
While specific mechanistic studies on this compound are not widely reported, its reactivity can be probed using a variety of established physical organic chemistry techniques.
Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can establish the rate law and reaction order. acs.org For example, a cycloaddition reaction could be monitored using UV-Vis spectroscopy to determine second-order rate constants. researchgate.net Performing these studies at different temperatures allows for the determination of activation parameters (ΔH‡, ΔS‡, ΔG‡) via an Eyring plot, providing insight into the transition state structure. researchgate.netnih.gov
Isotopic Labeling: The use of isotopes (e.g., ¹³C, ²H, ³⁴S) is a powerful tool for elucidating reaction mechanisms. For instance, a kinetic isotope effect (KIE) study could determine whether a specific C-H bond is broken in the rate-determining step. nih.gov In cycloadditions, labeling one of the alkyne carbons could definitively track bond formation and confirm regioselectivity in the product.
Trapping of Intermediates: Given the high reactivity of many thiocarbonyl compounds, reactions may proceed through transient intermediates. researchgate.net These can sometimes be observed directly by spectroscopic methods at low temperatures or trapped chemically by adding a highly reactive scavenger reagent.
Computational Studies: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways. acs.orgscielo.br They can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction mechanism, explaining observed selectivity, and predicting reactivity. researchgate.net
| Technique | Information Gained | Example Application |
| Kinetic Analysis | Reaction rates, rate law, activation parameters (ΔH‡, ΔS‡) | Distinguishing between a concerted and a stepwise cycloaddition mechanism. acs.orgresearchgate.net |
| Isotopic Labeling | Bond-making and bond-breaking in the rate-determining step | Using deuterium (B1214612) at the alkyne to probe for proton transfer steps. nih.gov |
| Intermediate Trapping | Identification of transient species | Using a reactive dienophile to trap an unstable intermediate. |
| Computational Chemistry (DFT) | Transition state structures, reaction energy profiles, orbital interactions | Explaining the regioselectivity of a Huisgen cycloaddition. researchgate.net |
Advanced Spectroscopic and Spectrometric Characterization of 4 Phenylbut 3 Yne 2 Thione
Electronic Structure and Conformation Probing via UV-Vis and Circular Dichroism (CD) Spectroscopy
The electronic absorption spectrum of 4-Phenylbut-3-yne-2-thione is expected to be characterized by contributions from its constituent chromophores: the phenyl ring, the carbon-carbon triple bond, and the thiocarbonyl group. Thioketones are known for their distinct colors, which arise from the low-energy n→π* electronic transition of the C=S group. wikipedia.org This transition typically occurs in the visible region of the electromagnetic spectrum, resulting in the compound appearing colored. caltech.edu
In addition to the n→π* transition, more intense π→π* transitions are anticipated at shorter wavelengths (in the UV region). The conjugation of the phenyl ring with the acetylene and thiocarbonyl moieties is expected to cause a bathochromic (red) shift in these absorptions compared to the non-conjugated chromophores. utoronto.ca The extended conjugation in this compound would likely lead to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca
Circular Dichroism (CD) spectroscopy would be a valuable tool for studying chiral derivatives of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, the introduction of a chiral center would likely result in a measurable CD spectrum, which could be used to determine its absolute configuration and study its conformational preferences in solution.
| Expected UV-Vis Absorption Bands for this compound | | :--- | :--- | | Transition | Expected Wavelength Range (nm) | | n→π* (C=S) | 450-600 | | π→π* (conjugated system) | 250-350 | | π→π* (phenyl ring) | 200-280 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
High-resolution NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.
In the ¹H NMR spectrum, the protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methyl protons adjacent to the thiocarbonyl group would likely be found in the region of δ 2.0-3.0 ppm.
The ¹³C NMR spectrum would be particularly informative. The thiocarbonyl carbon (C=S) is expected to be significantly deshielded and appear at a very low field, typically in the range of δ 200-240 ppm, which is further downfield than the carbonyl carbon in the analogous ketone (4-phenylbut-3-yn-2-one). caltech.edu The acetylenic carbons would be expected in the range of δ 80-100 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), and the methyl carbon would be observed at a higher field.
Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide insights into the molecular structure and packing in the solid state. Dynamic NMR could be employed to study any conformational exchange processes, such as restricted rotation around single bonds.
| Expected ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Expected Chemical Shift (δ, ppm) | | C=S | 200-240 | | Phenyl C (quaternary) | 120-140 | | Phenyl CH | 125-135 | | C≡C | 80-100 | | CH₃ | 20-30 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects on Bond Stretching
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
In the FT-IR spectrum of this compound, the most characteristic absorption bands would be those corresponding to the C=S and C≡C stretching vibrations. The C=S stretching vibration is typically found in the range of 1050-1250 cm⁻¹ and is often of medium to weak intensity. caltech.edu The C≡C stretching vibration for a disubstituted alkyne is expected in the region of 2190-2260 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the phenyl ring (around 1450-1600 cm⁻¹).
Raman spectroscopy would be a complementary technique. The C≡C triple bond, being a symmetric and polarizable bond, is expected to give a strong signal in the Raman spectrum. The C=S bond may also be Raman active.
| Expected Vibrational Frequencies for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Aromatic C-H stretch | 3000-3100 | | Aliphatic C-H stretch | 2850-2960 | | C≡C stretch | 2190-2260 | | Aromatic C=C stretch | 1450-1600 | | C=S stretch | 1050-1250 |
X-ray Crystallography for Solid-State Molecular Geometry, Torsion Angles, and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. While no crystal structure of this compound has been reported, such a study would reveal detailed information on bond lengths, bond angles, and torsion angles.
Of particular interest would be the C=S bond length, which is expected to be around 1.61 Å, and the C≡C bond length, expected to be approximately 1.20 Å. The geometry around the alkyne is expected to be linear. The study would also elucidate the conformation of the molecule, including the rotational orientation of the phenyl and methyl groups. Furthermore, X-ray crystallography would provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. eurjchem.com
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotopic Profiling
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound and thus its elemental composition. The presence of sulfur would be readily identified by the characteristic isotopic pattern of ³⁴S, which is approximately 4.4% as abundant as the main ³²S isotope.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. Upon ionization, the molecular ion would likely undergo fragmentation through various pathways. Expected fragmentation could involve the loss of the methyl group, the thiocarbonyl group as CS, or cleavage of the acetylenic bond. Analysis of the fragmentation pattern would provide valuable structural information and confirm the identity of the compound.
| Expected Mass Spectrometric Data for this compound (C₁₀H₈S) | | :--- | :--- | | Parameter | Expected Value | | Molecular Weight | 160.24 g/mol | | Exact Mass of Molecular Ion [M]⁺ | 160.0347 | | m/z of [M+2]⁺ due to ³⁴S | 162.0319 | | Expected Fragments | [M-CH₃]⁺, [M-CS]⁺, [C₆H₅C₂]⁺ |
Photoelectron Spectroscopy (UPS, XPS) for Valence and Core Level Electronic Structure Determination
Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation.
Ultraviolet photoelectron spectroscopy (UPS) uses UV radiation to probe the valence molecular orbitals. The UPS spectrum of this compound would show bands corresponding to the ionization of electrons from the π-orbitals of the phenyl ring and the C≡C and C=S bonds, as well as the non-bonding electrons on the sulfur atom.
X-ray photoelectron spectroscopy (XPS) uses X-rays to ionize core electrons. The XPS spectrum would show characteristic binding energies for the C 1s, and S 2p core levels. The S 2p binding energy for a thioketone is expected to be in a specific range that can distinguish it from other sulfur-containing functional groups like thiols or sulfides. xpsfitting.com High-resolution XPS could also provide information about the chemical environment of the different carbon atoms in the molecule. acs.org
| Expected XPS Core Level Binding Energies for this compound | | :--- | :--- | | Core Level | Expected Binding Energy (eV) | | C 1s (C=S) | ~286 | | C 1s (aromatic/alkyne) | ~284.5 | | C 1s (methyl) | ~285 | | S 2p | ~163-165 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Species or Spin States
Electron paramagnetic resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. This compound is a closed-shell molecule and therefore diamagnetic, meaning it would not be directly observable by EPR.
However, EPR spectroscopy could be used to study radical species derived from this compound. For instance, if the molecule were to be reduced to its radical anion or oxidized to its radical cation, these species would be paramagnetic and could be characterized by EPR. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density within the molecule through the analysis of g-factors and hyperfine coupling constants. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 4 Phenylbut 3 Yne 2 Thione
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure, bonding characteristics, and stability of molecules. These computational methods provide insights into molecular geometries, bond lengths, bond angles, and the distribution of electron density, which collectively govern the physical and chemical properties of a compound. For a molecule like 4-Phenylbut-3-yne-2-thione, with its conjugated system involving a phenyl group, a carbon-carbon triple bond, and a thiocarbonyl group, these calculations are invaluable for understanding its behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules. DFT methods are used to determine the ground-state geometry and electronic structure by approximating the exchange-correlation energy, a key component of the total electronic energy.
For a comprehensive analysis of this compound, a variety of DFT functionals, such as B3LYP or M06-2X, would typically be employed in conjunction with a suitable basis set (e.g., 6-311+G(d,p)). These calculations would yield optimized geometric parameters, including bond lengths and angles. The expected planarity of the conjugated system would be a key feature to investigate, with particular interest in the rotational barrier around the bond connecting the phenyl group to the alkynyl moiety.
Below is a table of predicted geometric parameters for the closely related 4-phenylbut-3-yn-2-one, which serves as a reasonable model for the structural framework of the thione analogue. The primary difference would be anticipated in the C=S bond length compared to the C=O bond, with the former being significantly longer due to the larger atomic radius of sulfur.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C≡C | 1.21 Å |
| C-C (alkyne-carbonyl) | 1.45 Å | |
| C=O | 1.22 Å | |
| C-C (phenyl-alkyne) | 1.43 Å | |
| Bond Angle | C-C≡C | 178.5° |
| C≡C-C (phenyl) | 179.1° | |
| C-C=O | 120.3° |
Note: The data presented is for 4-phenylbut-3-yn-2-one and is intended to be representative.
Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for accurate energetic predictions and the fine details of spectroscopic properties.
For this compound, high-level ab initio calculations would be instrumental in benchmarking the results from more computationally efficient DFT methods. These calculations can provide highly accurate predictions of heats of formation, ionization potentials, and electron affinities. Furthermore, ab initio methods are often the gold standard for calculating excited state energies, which are essential for understanding the molecule's photochemistry and UV-Vis absorption spectrum. Due to the computational expense, these methods are often applied to smaller, model systems to derive correction factors or to validate the choice of DFT functional for larger molecules.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when systematic errors are corrected for by linear regression analysis of data for known compounds. rsc.org For this compound, predicted ¹H and ¹³C NMR spectra would be crucial for its structural confirmation.
Below is a table of predicted ¹³C NMR chemical shifts for key carbon atoms in 4-phenylbut-3-yn-2-one, which would be expected to show some variation in the thione, particularly for the thiocarbonyl carbon.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~185 |
| Alkyne Carbon (alpha to C=O) | ~85 |
| Alkyne Carbon (beta to C=O) | ~95 |
| Phenyl Carbon (ipso) | ~120 |
Note: The data is for 4-phenylbut-3-yn-2-one and is illustrative.
Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies. For this compound, key vibrational modes would include the C≡C stretching frequency (typically around 2100-2200 cm⁻¹), the C=S stretching frequency (around 1050-1250 cm⁻¹), and various modes associated with the phenyl group. Anharmonic calculations can provide even more accurate predictions that account for the coupling between different vibrational modes. researchgate.netaip.orgnih.gov
UV-Vis Absorption Maxima: The electronic absorption spectrum in the ultraviolet and visible (UV-Vis) regions is determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and predicting their UV-Vis absorption maxima (λ_max). researchgate.net For this compound, the extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions would likely be of the π → π* type, with contributions from n → π* transitions involving the lone pairs on the sulfur atom.
Computational Analysis of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
To understand a chemical reaction, it is essential to map out the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the energy maximum along the minimum energy path. Computational methods can be used to locate and characterize transition state structures.
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govsmu.edu The IRC path follows the steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired minima on the PES. This provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions involving this compound, such as nucleophilic additions to the thiocarbonyl group or cycloaddition reactions involving the alkyne, IRC calculations would be crucial for elucidating the step-by-step mechanism.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for the effects of the solvent in several ways.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. wikipedia.orgfiveable.me This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. wikipedia.orgacs.org This is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states, making the inclusion of solvation effects in the computational model essential for obtaining accurate and meaningful results.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and dynamic properties. While specific MD studies on this compound have not been reported, the principles of this technique can be applied to understand its likely dynamic behavior. An MD simulation would model the interactions between the atoms of the molecule and with a simulated solvent environment over time, governed by a force field.
In computational studies of similar molecules, such as diheteroaryl thioketones, conformational isomerism arises from the rotation of aryl substituents around the single bonds connecting them to the thiocarbonyl group. d-nb.info For this compound, the linear nature of the but-3-yne-2-thione core would simplify the conformational possibilities compared to more complex systems. The primary dynamic behavior would likely involve the libration and rotation of the terminal phenyl and methyl groups.
MD simulations could also provide information on the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and influence its conformational preferences. The interaction with the solvent is crucial for understanding its behavior in solution-phase chemistry.
A hypothetical MD simulation of this compound would likely reveal a relatively rigid core structure due to the sp-hybridized carbons of the alkyne and the sp2-hybridized carbon of the thiocarbonyl. The major dynamic motions would be the aforementioned rotations of the terminal groups. The resulting conformational landscape would likely be characterized by a dominant low-energy conformation with minor variations corresponding to different rotational states of the phenyl and methyl groups.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices for Predictive Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other species.
For this compound, the HOMO is expected to be associated with the electron-rich regions of the molecule, likely involving the sulfur atom of the thiocarbonyl group and the π-system of the phenyl ring and the alkyne. The LUMO, on the other hand, would be anticipated to be located on the electron-deficient centers, particularly the carbon atom of the thiocarbonyl group and the acetylenic carbons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
From the FMO framework, several chemical reactivity indices can be derived to provide a more quantitative prediction of reactivity. These indices are calculated based on the energies of the frontier orbitals and the total electron density.
Table 1: Key Chemical Reactivity Indices
| Reactivity Index | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. |
| Global Nucleophilicity Index (N) | N = EHOMO - EHOMO(TCE) | Measures the nucleophilic character of a molecule relative to a reference (tetracyanoethylene). |
In a theoretical study on the reactions of aryl and hetaryl thioketones, Density Functional Theory (DFT) calculations were used to determine these reactivity indices. chemrxiv.org For instance, in reactions with nitrilimines, the analysis of electrophilic and nucleophilic Parr functions, which are related to the local reactivity, helped in predicting the regioselectivity of the cycloaddition. chemrxiv.orgchemrxiv.org
Aromaticity, Conjugation, and Hyperconjugation Effects within the Phenyl-Butyne-Thione System
The electronic structure of this compound is characterized by a complex interplay of aromaticity, conjugation, and hyperconjugation.
Aromaticity: The phenyl group is a classic example of an aromatic system, conferring significant stability to the molecule. The delocalized π-electrons of the benzene (B151609) ring influence the electron distribution throughout the entire molecule.
Conjugation: The phenyl ring is in conjugation with the acetylenic triple bond, which in turn is conjugated with the thiocarbonyl group. This extended π-system allows for the delocalization of electrons across the phenyl, alkyne, and thiocarbonyl moieties. This conjugation has several important consequences:
Electronic Properties: The extended conjugation influences the molecule's electronic absorption spectrum, likely shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.
Reactivity: The conjugated system provides a pathway for the transmission of electronic effects, influencing the reactivity at different sites within the molecule.
Computational studies on related systems, such as ferrocenyl hetaryl thioketones, have highlighted the importance of intramolecular interactions in determining conformational stability. researchgate.net For this compound, a combination of these electronic effects would dictate its preferred geometry and electronic properties. The planarity of the conjugated system would be a key factor, with the phenyl group likely adopting a conformation that maximizes π-orbital overlap with the but-3-yne-2-thione chain.
Applications of 4 Phenylbut 3 Yne 2 Thione in Synthetic Methodology and Materials Science
4-Phenylbut-3-yne-2-thione as a Synthetic Building Block for Complex Organic Synthesis
The presence of two distinct and reactive functional groups in this compound allows for its use in the construction of complex molecular architectures, including heterocyclic systems and natural product analogues.
The combination of an alkyne and a thioketone in a single molecule makes this compound an excellent starting material for the synthesis of various sulfur-containing heterocycles. The alkyne can participate in cyclization reactions, while the thiocarbonyl group can act as a source of sulfur.
One of the primary applications of acetylenic compounds in heterocyclic synthesis is the construction of thiophene (B33073) rings. nih.govresearchgate.netorganic-chemistry.org For instance, in the presence of a suitable sulfur source or through intramolecular cyclization, the alkyne moiety of this compound can lead to the formation of highly substituted thiophenes. nih.gov Similarly, the thioketone functionality can react with α-halocarbonyl compounds in reactions analogous to the Hantzsch thiazole (B1198619) synthesis to produce thiazole derivatives. organic-chemistry.orgyoutube.compharmaguideline.comwikipedia.orgnih.gov
Table 1: Potential Heterocyclic Synthesis from this compound
| Heterocycle | General Reaction Type | Reactant(s) |
|---|---|---|
| Substituted Thiophenes | Cycloaddition/Annulation | Heat or catalyst, potentially with an external sulfur source |
| Substituted Thiazoles | Hantzsch-type synthesis | α-Halo ketones |
The reactivity of this compound also extends to more complex cycloaddition reactions. For example, it can potentially react with in situ generated heteroaromatic N-ylides in a [3+2] cycloaddition to yield fused polyheterocyclic compounds. mdpi.com Furthermore, cycloaddition reactions with benzynes could offer a pathway to nitrogen-containing heterocyclic compounds. nih.gov
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its functional groups are present in various bioactive molecules. Thioketones and alkynes are valuable handles for the incorporation of sulfur and for building molecular complexity. rsc.org The reactivity of the thiocarbonyl group, which is often more facile than its carbonyl counterpart, allows for specific chemical transformations en route to complex targets. researchgate.net The alkyne moiety provides a site for the introduction of further functionality through well-established methodologies like Sonogashira coupling or click chemistry. oup.com This makes this compound a promising intermediate for the synthesis of analogues of natural products, where the introduction of a thioketone or an alkyne could modulate biological activity.
Role in Catalysis and Ligand Design
The sulfur atom and the pi-system of the alkyne in this compound make it a candidate for applications in catalysis and as a precursor for various types of ligands.
The thioketone group can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs), an important class of ligands in organometallic catalysis. scripps.edu The synthesis of NHCs can be achieved through the reductive desulfurization of azol-2-thiones, which can be derived from thioketones. nih.gov The resulting NHC ligands, potentially bearing a phenylbutynyl substituent, could offer unique steric and electronic properties to metal centers.
Furthermore, thioketones can directly coordinate to metal centers, forming stable complexes. acs.org The sulfur atom in this compound can act as a soft donor ligand for various transition metals. The presence of the alkyne group could allow for further coordination or reactivity at the metal center, potentially leading to bifunctional ligands. Thioether-containing ligands have shown increasing importance in catalysis, and derivatives of this compound could contribute to this field. bohrium.com
Thiosemicarbazones, which are potent metal-chelating agents and exhibit a wide range of biological activities, can be synthesized from the reaction of thioketones with thiosemicarbazide. This compound could therefore serve as a starting material for novel thiosemicarbazone ligands with an appended phenylalkynyl moiety.
Polymerization Reactions Involving the Thiocarbonyl or Alkyne Moieties
Both the thiocarbonyl and alkyne functionalities of this compound are amenable to polymerization, suggesting its potential use as a monomer for the synthesis of novel polymers.
Unhindered thioketones are known to have a tendency to polymerize or oligomerize. wikipedia.org This reactivity can be harnessed to form polymers with a polythioacetal backbone. The polymerization can be initiated by various methods, including radical, anionic, and cationic initiators. rsc.org
The alkyne group is a well-established functional group for polymerization. oup.com It can undergo polymerization through various mechanisms, including those that lead to conjugated polymers. oup.com A particularly attractive approach is "click chemistry," specifically the thiol-yne reaction, which is a highly efficient and versatile method for polymer synthesis and modification. d-nb.infodrpress.orgyoutube.comwikipedia.org this compound could act as a monomer in such polymerizations, reacting with dithiols to form cross-linked networks or linear polymers with repeating vinyl sulfide (B99878) units. nih.govrsc.org
Table 2: Potential Polymerization Pathways for this compound
| Functional Group | Polymerization Type | Resulting Polymer Structure |
|---|---|---|
| Thiocarbonyl | Radical, Anionic, or Cationic Polymerization | Polythioacetal backbone |
| Alkyne | Thiol-yne "Click" Polymerization | Poly(vinyl sulfide) with pendant phenylacetyl groups |
The bifunctionality of this compound also opens up the possibility of creating dual-curing polymer systems, where the two functional groups can be polymerized under different conditions, allowing for precise control over the final material properties.
Development of Novel Organic Reactions and Methodologies Utilizing this compound
The unique arrangement of a thiocarbonyl group and an alkyne in this compound can be exploited for the development of new organic reactions and synthetic methodologies. The proximity of these two reactive centers could enable tandem or cascade reactions, where an initial transformation on one functional group triggers a subsequent reaction on the other.
For example, a nucleophilic attack on the thiocarbonyl carbon could be followed by an intramolecular cyclization onto the alkyne. Conversely, a metal-catalyzed activation of the alkyne could be followed by an intramolecular trapping by the sulfur atom of the thioketone. The thiocarbonyl group is known to be a highly reactive dienophile and dipolarophile in cycloaddition reactions, and the presence of the alkyne could influence the stereochemical outcome of such reactions or allow for subsequent transformations of the cycloadducts. researchgate.net The development of such novel reactions would expand the synthetic chemist's toolbox and provide efficient routes to complex molecules.
Integration into Advanced Functional Materials
The structural features of this compound make it an attractive candidate for incorporation into advanced functional materials with applications in optoelectronics, supramolecular chemistry, and self-assembled systems.
Organosulfur compounds are of interest for optoelectronic materials due to the ability of sulfur to participate in π-conjugation. acs.org The combination of the phenyl group, the alkyne, and the thiocarbonyl in this compound creates an extended π-system that could be fine-tuned to achieve desired electronic and optical properties. acs.org
The alkyne functionality is a versatile tool in supramolecular chemistry and the construction of self-assembled systems. nih.gov Alkynes can participate in the formation of ordered structures through non-covalent interactions and can be used to functionalize surfaces, such as gold nanoparticles. acs.org The rigid, linear nature of the alkyne in this compound can be used to direct the formation of well-defined supramolecular assemblies. acs.org
Furthermore, polymers derived from this compound could be designed to have specific functionalities for applications in biomaterials. For instance, the alkyne groups in a polymer backbone can be used for post-polymerization modification via click chemistry to attach biomolecules or other functional units. rsc.org
The Chemical Compound this compound: A Review of Its Applications
Due to the absence of data for this compound, this article cannot provide details on its applications in synthetic methodology, materials science, or its contributions to sustainable and green chemistry as requested.
Future Research Directions and Unexplored Avenues for 4 Phenylbut 3 Yne 2 Thione
Development of Novel, Eco-Friendly Synthetic Strategies for 4-Phenylbut-3-yne-2-thione and its Derivatives
A key area of investigation will be the optimization of thionating agents and conditions to ensure high efficiency and environmental sustainability. While classic reagents like phosphorus pentasulfide and Lawesson's reagent are effective, they often require harsh conditions and present workup challenges. organic-chemistry.orgnih.gov Research into greener alternatives is a priority. This includes exploring microwave-assisted, solvent-free reactions, which can dramatically reduce reaction times and energy consumption while increasing yields. mdpi.comtandfonline.com The development of novel, milder thionating systems, perhaps using reagents like bis(trimethylsilyl)sulfide or a combination of hydrogen sulfide (B99878) with an acid catalyst, could provide more atom-economical and cleaner routes. wikipedia.orgthieme-connect.de
Furthermore, the synthesis of a diverse library of derivatives is a crucial next step. This can be achieved by two main pathways:
Pre-functionalization: Modifying the starting ketone (4-phenylbut-3-yn-2-one) by introducing various substituents onto the phenyl ring before the thionation step.
Post-functionalization: Utilizing the reactivity of the alkyne or the phenyl ring in this compound for further chemical modifications.
These strategies will provide access to a range of compounds with tailored electronic and steric properties, essential for tuning their reactivity and exploring diverse applications.
| Proposed Synthetic Approach | Key Reagents/Conditions | Potential Advantages |
| Microwave-Assisted Thionation | Lawesson's Reagent, Solvent-free | Rapid, high yield, reduced waste mdpi.com |
| Acid-Catalyzed Thionation | H₂S, HCl | Simple reagents, potentially clean |
| Silyl-based Thionation | Bis(trimethylsilyl)sulfide | Milder conditions, avoids phosphorus byproducts |
Investigation of Undiscovered Reactivity Modes and Mechanistic Pathways Under Extreme Conditions
The unique structure of this compound, featuring both a reactive thiocarbonyl group and a carbon-carbon triple bond, suggests a rich and complex reactivity profile. Thioketones are known to be significantly more reactive than their ketone counterparts in many reactions, including cycloadditions and nucleophilic additions. nih.govacs.org
Future research should venture into exploring its reactivity under non-standard or extreme conditions to uncover novel transformations:
High-Pressure Chemistry: Applying high pressure can alter transition state volumes and favor reaction pathways that are inaccessible under ambient conditions. This could lead to the formation of unique, sterically congested cyclic structures through intramolecular cycloadditions involving the alkyne and thiocarbonyl moieties.
Photochemistry: Thiocarbonyl compounds possess distinct photochemical properties due to the nature of the C=S bond. acs.org Irradiation could induce π→π* transitions, leading to excited states with unique reactivity. Investigating photochemical [2+2] cycloadditions, rearrangements, or reactions involving the generation of reactive intermediates like thiocarbonyl ylides would be a fruitful avenue. uzh.ch
Thermal Reactivity: Systematic studies of the compound's thermal behavior could reveal pathways for isomerization, oligomerization, or unique intramolecular cyclizations. The conjugated enyne-thione system could potentially undergo electrocyclization reactions to form novel heterocyclic frameworks.
Understanding the mechanisms of these new reactions will be paramount. This will involve trapping reactive intermediates, conducting isotopic labeling studies, and detailed kinetic analysis to build a comprehensive picture of the compound's chemical behavior.
Exploitation of this compound in Emerging Fields of Chemical Research
The bifunctional nature of this compound makes it an ideal building block for constructing complex molecular architectures. Its exploitation in emerging fields of chemical research holds significant promise.
Click Chemistry: The terminal alkyne group is a perfect handle for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the straightforward conjugation of the this compound moiety to a vast array of molecules, including polymers, biomolecules, and material surfaces, thereby imparting the unique properties of the thioketone group.
Heterocycle Synthesis: Thioketones are recognized as "superdipolarophiles" and "superdienophiles," exhibiting exceptional reactivity in cycloaddition reactions. thieme-connect.demdpi.comchemrxiv.org This enhanced reactivity can be harnessed to synthesize a wide range of novel sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. Reactions with dipoles (like nitrones or azides) or dienes could provide rapid access to complex five- and six-membered ring systems.
Organosulfur Synthesis: The thiocarbonyl group can serve as a precursor to other important sulfur functionalities. Research into its conversion to thiiranes, dithiolanes, or its use in generating sulfines could expand the toolbox of organosulfur chemistry. wikipedia.orgresearchgate.net
Synergistic Advancement through Combined Experimental and Advanced Computational Approaches
To efficiently explore the vast potential of this compound, a research strategy that tightly integrates experimental work with advanced computational modeling is essential. acs.orgacs.orgnih.gov This synergistic approach allows for a deeper understanding and can significantly accelerate the pace of discovery. nih.govrsc.org
Computational studies, primarily using Density Functional Theory (DFT), can be employed to:
Predict Reaction Feasibility: Model proposed synthetic routes and predict their thermodynamic and kinetic viability, helping to prioritize the most promising experimental approaches. acs.orgunime.it
Elucidate Reaction Mechanisms: Map out detailed reaction pathways, identify transition states, and characterize reactive intermediates for newly discovered reactions. nih.govacs.orgchemrxiv.org This insight is often difficult to obtain through experimental means alone.
Forecast Spectroscopic and Electronic Properties: Calculate properties such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) to aid in the characterization of new compounds. Furthermore, predicting electronic properties like HOMO-LUMO energy levels can guide the design of materials with specific functions. rsc.org
This predictive power allows for the rational design of experiments. In turn, experimental results provide crucial benchmarks for validating and refining computational models, creating a powerful feedback loop that drives scientific progress.
| Research Area | Experimental Approach | Computational (DFT) Contribution |
| Synthesis | Screening of reagents and conditions | Calculation of reaction barriers; prediction of side products |
| Reactivity | Product isolation and characterization | Mapping of potential energy surfaces; transition state analysis |
| Mechanism | Trapping of intermediates; kinetic studies | Identification of intermediate structures; calculation of KIEs |
| Properties | Spectroscopy (NMR, IR, UV-Vis); Electrochemistry | Prediction of spectra; calculation of redox potentials and HOMO/LUMO levels |
Identification of Novel Applications Beyond Current Scope in Advanced Materials and Methodologies
The unique combination of a rigid, conjugated phenyl-alkyne backbone and a polarizable, reactive thioketone functional group makes this compound a compelling candidate for applications in advanced materials and as a tool in new synthetic methodologies.
Advanced Materials:
Organic Electronics: Thionation is known to lower the LUMO energy level of organic molecules, thereby enhancing their electron-accepting capabilities. rsc.org This suggests that polymers or molecular materials incorporating the this compound unit could function as n-type organic semiconductors for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Functionalized Surfaces and Nanoparticles: The alkyne group provides a robust anchor for grafting the molecule onto surfaces, such as gold nanoparticles or silica, via click chemistry or other coupling reactions. nih.govnih.govresearchgate.net This could be used to create functional materials with unique optical, electronic, or sensing properties.
Polymer Science: The compound could be used as a monomer or a functional cross-linker in polymer synthesis. The thiocarbonyl group itself can participate in certain radical polymerization processes, opening avenues for creating novel polymer architectures. rsc.org
Advanced Methodologies:
Catalysis: Thiocarbonyl compounds can act as ligands, binding to transition metals through the sulfur atom. mdpi.comdaneshyari.com Future work could explore the synthesis of novel organometallic complexes of this compound and investigate their potential as catalysts for organic transformations.
Diversity-Oriented Synthesis: Leveraging its bifunctionality and predictable reactivity in cycloadditions, the compound could serve as a versatile scaffold in diversity-oriented synthesis to rapidly generate libraries of complex, sulfur-containing small molecules for high-throughput screening in drug discovery programs.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 4-Phenylbut-3-yne-2-thione?
- Synthesis : Use Sonogashira coupling to introduce the alkyne moiety, followed by thione functionalization via Lawesson’s reagent. Monitor reaction progress using thin-layer chromatography (TLC) under inert conditions.
- Characterization :
- Spectroscopy : Employ H/C NMR to confirm backbone structure and thione group (δ ~200-220 ppm for C=S). IR spectroscopy can validate C≡C (2100–2260 cm) and C=S (1200–1050 cm) stretches.
- Crystallography : For definitive structural confirmation, perform X-ray diffraction. Use SHELX software for structure refinement .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate chemical waste in labeled containers. Collaborate with certified waste management services for sulfur-containing compounds, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for this compound derivatives?
- Methodology :
Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) for thermochemical accuracy in predicting reaction energetics .
Solvent Effects : Apply the Conductor-like Polarizable Continuum Model (C-PCM) to simulate solvent interactions, critical for evaluating thione reactivity in polar media .
Transition State Analysis : Locate saddle points using QST2/QST3 algorithms, validated by intrinsic reaction coordinate (IRC) calculations.
- Data Interpretation : Compare computed activation energies () with experimental kinetic data to validate computational models.
Q. How should researchers resolve contradictions in spectroscopic data for this compound analogs?
- Case Example : Discrepancies in H NMR chemical shifts may arise from solvent polarity or tautomeric equilibria.
- Resolution Steps :
Control Experiments : Replicate measurements in deuterated solvents (e.g., CDCl vs. DMSO-d) to isolate solvent effects.
Variable-Temperature NMR : Probe tautomerization dynamics by acquiring spectra at 25°C and −40°C.
Cross-Validation : Augment with UV-Vis spectroscopy to detect electronic transitions influenced by structural isomerism .
Q. What role do solvent effects play in the thiocarbonyl reactivity of this compound?
- Experimental Design :
- Kinetic Studies : Measure reaction rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents to assess nucleophilic attack efficiency.
- Computational Modeling : Use C-PCM to calculate solvation-free energies and correlate with observed rate constants .
- Key Insight : Polar aprotic solvents stabilize transition states via dipole interactions, enhancing electrophilicity of the thiocarbonyl group.
Q. How can crystallographic data clarify ambiguities in the molecular geometry of this compound?
- Workflow :
Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
Refinement : Use SHELXL for anisotropic refinement of sulfur and carbon atoms. Validate bond lengths (C≡C: ~1.20 Å; C=S: ~1.60 Å) against literature benchmarks .
Hirshfeld Analysis : Map intermolecular interactions (e.g., S···H contacts) to explain packing behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
